N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide
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Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide is a thiourea derivative known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloropyridine ring and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridine-2-amine . The reaction conditions include maintaining the reaction mixture at a specific temperature and stirring for a defined period to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form chelates with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its thiourea moiety can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
- N-[(5-Chloro-2-pyridinyl)carbamothioyl]benzamide
Uniqueness
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide is unique due to its methoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiourea derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-4-2-3-9(7-11)13(19)18-14(21)17-12-6-5-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBIAARPFFFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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